[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-
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Overview
Description
1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- consists of a benzene ring fused to a thieno[2,3-c]pyridine moiety, which is further hydrogenated to form a tetrahydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions::
- Pictet-Spengler Reaction: One of the most common methods for synthesizing 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in the presence of concentrated hydrochloric acid . This reaction leads to the formation of the tetrahydrobenzothienopyridine ring system.
- Cyclization with Aromatic and Heteroaromatic Aldehydes: Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Industrial Production Methods: Industrial production methods for 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- typically involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These methods often use reagents such as trimethylchlorosilane and dimethylformamide to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- can undergo oxidation reactions to form aromatic derivatives. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: The compound can be reduced using reagents like sodium borohydride to form dihydro derivatives .
- Substitution: Substitution reactions can occur at various positions on the benzothienopyridine ring system. Common reagents for these reactions include halogens and alkylating agents .
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride
- Substitution: Halogens, alkylating agents
- Oxidation: Aromatic benzothienopyridine derivatives
- Reduction: Dihydrobenzothienopyridine derivatives
- Substitution: Halogenated or alkylated benzothienopyridine derivatives
Scientific Research Applications
Chemistry::
- Synthesis of Complex Molecules: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- serves as a building block for the synthesis of more complex heterocyclic compounds .
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Psychotropic Effects: Derivatives of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- have shown potential as analgesics, tranquilizers, antidepressants, and anorexic agents .
Mechanism of Action
The mechanism of action of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds::
- Benzothieno[2,3-C]pyridine: The non-hydrogenated form of the compound.
- Benzofuro[2,3-C]pyridine: A similar compound with an oxygen atom replacing the sulfur atom in the thieno ring .
- Tetrahydrobenzothieno[2,3-D]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring .
- Biological Activity: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- exhibits unique biological activities compared to its non-hydrogenated counterpart due to the presence of the tetrahydro ring system .
- Chemical Reactivity: The tetrahydro derivative has different chemical reactivity, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 |
InChI Key |
LOSHLRVJQKCQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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